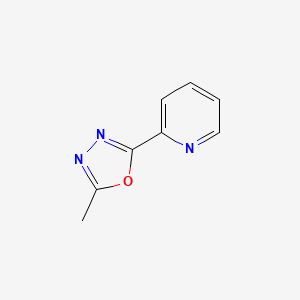

2-Pyridin-2-yl-5-methyl-1,3,4-oxadiazole

Description

Properties

CAS No. |

66079-85-4 |

|---|---|

Molecular Formula |

C8H7N3O |

Molecular Weight |

161.16 g/mol |

IUPAC Name |

2-methyl-5-pyridin-2-yl-1,3,4-oxadiazole |

InChI |

InChI=1S/C8H7N3O/c1-6-10-11-8(12-6)7-4-2-3-5-9-7/h2-5H,1H3 |

InChI Key |

JDVGMDNWELATGD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(O1)C2=CC=CC=N2 |

Origin of Product |

United States |

2-Pyridin-2-yl-5-methyl-1,3,4-oxadiazole: A Comprehensive Technical Guide to Synthesis, Coordination Chemistry, and Bioisosteric Applications

Executive Summary

2-Pyridin-2-yl-5-methyl-1,3,4-oxadiazole (CAS: 66079-85-4) is a privileged heterocyclic scaffold characterized by a pyridine ring covalently linked to a 1,3,4-oxadiazole core bearing a methyl substituent 1[1]. In modern applied chemistry, this molecule serves two distinct, high-value purposes:

-

Medicinal Chemistry: It acts as a highly stable, non-classical bioisostere for amide and ester bonds, strategically deployed to overcome metabolic liabilities (e.g., peptidase degradation) while enhancing central nervous system (CNS) penetration 2[2].

-

Coordination Chemistry: It functions as a robust bidentate N,N-donor ligand. The spatial arrangement of the pyridine nitrogen and the imine-like nitrogen of the oxadiazole ring allows for stable chelation with transition metals, driving innovations in spin-crossover (SCO) materials and luminescent complexes 3[3].

Physicochemical Profiling & Structural Causality

Understanding the physicochemical profile of 2-pyridin-2-yl-5-methyl-1,3,4-oxadiazole is critical for rational drug design. The 1,3,4-oxadiazole ring mimics the planar geometry and dipole moment of an amide bond but fundamentally alters the molecule's hydrogen-bonding network.

By eliminating the hydrogen bond donor (HBD) inherent to secondary amides, this scaffold reduces the desolvation energy required to cross lipid bilayers, thereby dramatically improving membrane permeability and oral bioavailability 4[4].

Table 1: Quantitative Physicochemical Data & Causality

| Property | Value | Causality / Structural Significance |

| Molecular Weight | 161.16 g/mol | Highly favorable for oral bioavailability; easily incorporated into larger pharmacophores without violating Lipinski's Rule of 5 1[1]. |

| XLogP3 | 0.5 | Optimal lipophilicity for balancing aqueous solubility and lipid membrane permeability. |

| Hydrogen Bond Donors | 0 | Prevents recognition by certain efflux pumps (e.g., P-gp); critical for enhancing Blood-Brain Barrier (BBB) crossing 5[5]. |

| Hydrogen Bond Acceptors | 4 | Maintains necessary electrostatic interactions with target receptor pockets (acting as an amide carbonyl surrogate). |

| Topological Polar Surface Area | 51.8 Ų | Well below the 90 Ų threshold, indicating excellent CNS penetration potential 1[1]. |

Medicinal Chemistry: The Bioisosteric Paradigm

In drug development, primary and secondary amides are often metabolically labile, susceptible to rapid hydrolysis by in vivo amidases and peptidases. Replacing the amide linker with a 1,3,4-oxadiazole ring is a proven strategy to confer metabolic stability while retaining the necessary spatial vector for receptor binding6[6].

Pharmacokinetic optimization replacing labile amides with 1,3,4-oxadiazole bioisosteres.

Validated Synthetic Methodology

To ensure reproducibility, the synthesis of 2-pyridin-2-yl-5-methyl-1,3,4-oxadiazole relies on the acylation of picolinohydrazide followed by a dehydrative cyclization.

Causality behind reagent selection: Phosphorus oxychloride (POCl₃) is utilized as both the solvent and the dehydrating agent. It electrophilically activates the carbonyl oxygen of the acetyl intermediate, transforming it into a superior leaving group. This facilitates an intramolecular nucleophilic attack by the adjacent enolic oxygen, driving the thermodynamically favorable aromatization of the 1,3,4-oxadiazole ring 7[7].

Step-by-Step Protocol: Cyclodehydration Workflow

-

Acylation: Dissolve 1.0 equivalent of picolinohydrazide in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂). Cool the reaction to 0 °C. Add 1.2 equivalents of acetic anhydride dropwise.

-

Causality: Maintaining 0 °C controls the exothermic acylation and prevents the formation of di-acylated byproducts.

-

-

Intermediate Isolation: Allow the reaction to warm to room temperature and stir for 2 hours. Concentrate under reduced pressure to yield the crude N'-acetylpicolinohydrazide intermediate.

-

Cyclodehydration: Suspend the crude intermediate in an excess of POCl₃ (approx. 5–10 volumes). Heat the mixture to reflux (90–100 °C) for 4 to 6 hours3[3].

-

Quenching & Workup (Critical Step): Cool the reaction to room temperature and carefully pour it over crushed ice. Slowly neutralize the mixture with saturated aqueous NaHCO₃ until the pH reaches ~8.

-

Causality: Rapid quenching without neutralization will result in the protonation of the pyridine nitrogen, causing the target molecule to partition into the aqueous layer and drastically reducing the yield.

-

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel column chromatography (Hexane/EtOAc gradient).

Self-Validating Analytical Metrics

A robust protocol must be self-validating. Verify the success of the synthesis using the following analytical benchmarks:

-

TLC: The cyclized product will exhibit a higher Rf value compared to the highly polar, hydrogen-bonding diacylhydrazine intermediate.

-

LC-MS: Confirm the presence of the expected parent ion [M+H]⁺ at m/z 162.1.

-

¹H NMR (400 MHz, CDCl₃): The structural confirmation is anchored by the appearance of a distinct methyl singlet at ~2.6–2.7 ppm (3H, s) and the characteristic pyridine multiplet signals: ~8.8 ppm (1H, d, adjacent to N), ~8.2 ppm (1H, d), ~7.9 ppm (1H, td), and ~7.4 ppm (1H, ddd).

Coordination Chemistry: Bidentate Ligand Dynamics

Beyond biological applications, 2-pyridin-2-yl-5-methyl-1,3,4-oxadiazole is a highly effective bidentate ligand in inorganic chemistry. The molecule chelates transition metals (such as Fe²⁺, Co²⁺, Ir³⁺, and Re⁺) utilizing the nitrogen atom of the pyridine ring and one of the nitrogen atoms from the oxadiazole ring 8[8].

This specific N,N-coordination geometry imposes a strong ligand field, which is instrumental in the design of octahedral metal complexes. For example, in Iron(II) and Cobalt(II) complexes, this ligand framework is utilized to engineer Spin-Crossover (SCO) materials and Single-Molecule Magnets (SMMs), where the physical properties of the complex can be toggled by temperature or magnetic fields 8[8].

Bidentate coordination of the oxadiazole ligand to transition metals forming functional complexes.

Conclusion

2-Pyridin-2-yl-5-methyl-1,3,4-oxadiazole is a versatile and structurally robust chemical scaffold. Whether deployed as a metabolically resilient amide bioisostere to enhance the pharmacokinetic profiles of CNS-targeted therapeutics, or utilized as a bidentate ligand to tune the electronic states of transition metal complexes, its utility is governed by precise structure-property relationships. By adhering to the validated synthetic protocols outlined in this guide, researchers can reliably integrate this moiety into advanced drug discovery and materials science workflows.

References

-

PubChem. "2(2-Pyridyl)-5-ME-1,3,4-oxadiazole | C8H7N3O | CID 595072". National Institutes of Health (NIH). Available at:[Link]

-

Kumari, S., et al. "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes". PMC - NIH. Available at:[Link]

-

MDPI. "Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade". Available at: [Link]

-

PubMed. "Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure-Activity Relationship Studies". Available at:[Link]

-

Hypha Discovery. "Bioisosteres that influence metabolism". Available at:[Link]

-

PMC - NIH. "The Structural and Magnetic Properties of FeII and CoII Complexes with 2-(furan-2-yl)-5-pyridin-2-yl-1,3,4-oxadiazole". Available at:[Link]

-

ACS Publications. "Synthesis, Structure–Activity Relationships, and Preclinical Evaluation of Heteroaromatic Amides and 1,3,4-Oxadiazole Derivatives as 5-HT4 Receptor Partial Agonists". Journal of Medicinal Chemistry. Available at:[Link]

Sources

- 1. 2(2-Pyridyl)-5-ME-1,3,4-oxadiazole | C8H7N3O | CID 595072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade [mdpi.com]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyridine-2-carbonyl chloride | 29745-44-6 | Benchchem [benchchem.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

An In-depth Technical Guide to the Structure Elucidation of 2-Pyridin-2-yl-5-methyl-1,3,4-oxadiazole

The 1,3,4-oxadiazole ring is a cornerstone five-membered heterocycle that commands significant attention in medicinal chemistry and materials science. It is recognized as a crucial pharmacophore—a molecular feature responsible for a drug's pharmacological activity—and is integral to compounds exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Its metabolic stability and favorable electron-transporting characteristics also make it a valuable component in the development of organic light-emitting diodes (OLEDs).[4]

This guide focuses on a specific, high-interest derivative: 2-Pyridin-2-yl-5-methyl-1,3,4-oxadiazole . The incorporation of a pyridine ring introduces additional coordination sites and modulates the molecule's electronic properties, making it a versatile building block for novel therapeutic agents and functional materials.[5][6][7] The definitive confirmation of its molecular structure is a non-negotiable prerequisite for any further research or development.

As such, this document provides a comprehensive, technically-grounded walkthrough of the synthesis and multi-faceted structure elucidation of 2-Pyridin-2-yl-5-methyl-1,3,4-oxadiazole. We will explore the synergistic application of modern spectroscopic techniques, explaining not just the what but the why behind each analytical choice, to construct an unassailable, self-validating structural proof.

Part 1: Synthesis Pathway — A Logic-Driven Approach

The most efficient and widely adopted method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of an acylhydrazide.[1][8] This approach is favored for its reliability and high yields. For the synthesis of the title compound, we select 2-pyridinecarbohydrazide as the starting material, which provides the pyridin-2-yl moiety. The methyl group and oxadiazole ring are formed in a one-pot reaction via acylation and subsequent cyclization.

The reaction proceeds via an initial acylation of the terminal nitrogen of the hydrazide, followed by an intramolecular cyclodehydration to form the stable, aromatic 1,3,4-oxadiazole ring.[1]

Caption: Workflow for the synthesis of 2-Pyridin-2-yl-5-methyl-1,3,4-oxadiazole.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for analogous 1,3,4-oxadiazole derivatives.[1][9]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-pyridinecarbohydrazide (0.1 mol).

-

Reagent Addition: To the flask, add an excess of acetic anhydride (0.3 mol), which will serve as both the acylating agent and the dehydrating medium.

-

Reflux: Heat the reaction mixture to reflux (approximately 140°C) with continuous stirring. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker of cold water (500 mL) with stirring to hydrolyze the excess acetic anhydride.

-

Product Isolation: A solid precipitate will form. If precipitation is slow, the solution can be neutralized with a saturated sodium bicarbonate solution. Collect the crude product by vacuum filtration.

-

Purification: Wash the collected solid with cold water and then a small amount of cold ethanol. Recrystallize the crude product from ethanol to obtain pure 2-Pyridin-2-yl-5-methyl-1,3,4-oxadiazole as a crystalline solid.

-

Drying & Characterization: Dry the purified crystals in a vacuum oven. Determine the yield and melting point, and proceed with spectroscopic characterization to confirm the structure.

Part 2: The Elucidation Core — A Multi-Technique Verification

No single analytical technique can provide a complete structural picture. The core of trustworthy elucidation lies in the convergence of data from multiple, orthogonal methods. Each technique provides a unique piece of the puzzle, and together they form a self-validating system.[3][10]

Caption: Convergent workflow for definitive structure elucidation.

Mass Spectrometry (MS): The Molecular Blueprint

Causality: The first step in any elucidation is to confirm the molecular weight and, by extension, the molecular formula of the synthesized compound. High-resolution mass spectrometry (HRMS) is the gold standard for this, providing a highly accurate mass measurement that validates the atomic composition.

Protocol: A small sample of the purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and analyzed using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Expected Data: The primary goal is to identify the molecular ion peak. For 2-Pyridin-2-yl-5-methyl-1,3,4-oxadiazole (C₈H₇N₃O), the expected data is as follows.

| Analysis Type | Expected Result | Reference |

| Molecular Formula | C₈H₇N₃O | [11] |

| Monoisotopic Mass | 161.0589 g/mol | [11] |

| Observed Ion (ESI-MS) | [M+H]⁺ at m/z 162.0667 | [1][12] |

The observation of this ion with high mass accuracy (typically <5 ppm error) provides strong evidence for the successful synthesis and the correct atomic composition.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.[3] For this compound, the technique is crucial for confirming the formation of the 1,3,4-oxadiazole ring and the presence of the pyridine moiety, while verifying the absence of starting material functionalities (e.g., N-H and C=O stretches from the hydrazide).

Protocol: A small amount of the dry, purified solid is mixed with potassium bromide (KBr) powder and pressed into a thin pellet for analysis.

Expected Data: The IR spectrum is characterized by specific absorption bands corresponding to bond vibrations.[2][13][14]

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| ~1640-1620 | C=N stretch | Confirms the imine-like bond within the oxadiazole ring.[13][14] |

| ~1590-1560 | C=C/C=N stretch | Aromatic ring stretches from the pyridine moiety.[2] |

| ~1100-1020 | C-O-C stretch | Characteristic ether-like stretch of the oxadiazole ring.[2][13] |

| ~3080-3010 | Aromatic C-H stretch | Proves the presence of the pyridine ring. |

| ~2950-2850 | Aliphatic C-H stretch | Confirms the presence of the methyl group.[15] |

The presence of these key peaks, particularly the C=N and C-O-C stretches, provides strong evidence for the successful formation of the heterocyclic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Causality: NMR spectroscopy provides the most detailed information about the molecular structure, revealing the chemical environment, number, and connectivity of all hydrogen (¹H) and carbon (¹³C) atoms.[3][16] It is the ultimate tool for distinguishing between isomers and confirming the precise arrangement of atoms.

Protocol: A 10-20 mg sample is dissolved in ~0.5 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), and analyzed in a high-field NMR spectrometer.[3]

This technique will precisely locate the four distinct aromatic protons of the 2-substituted pyridine ring and the three equivalent protons of the methyl group.

Expected Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.75 | Doublet (d) | 1H | H-6' | Deshielded by adjacent ring nitrogen. |

| ~8.15 | Doublet (d) | 1H | H-3' | Adjacent to the electron-withdrawing oxadiazole ring. |

| ~7.85 | Triplet of Doublets (td) | 1H | H-4' | Coupled to H-3' and H-5'. |

| ~7.40 | Triplet (t) | 1H | H-5' | Coupled to H-4' and H-6'. |

| ~2.65 | Singlet (s) | 3H | -CH₃ | Aliphatic protons, appear as a singlet with no adjacent protons. |

This analysis will confirm the presence of all eight unique carbon atoms in the molecule and their chemical nature (aromatic vs. aliphatic).

Expected Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166.5 | C5 (Oxadiazole) | Carbon attached to the methyl group.[13][17] |

| ~164.5 | C2 (Oxadiazole) | Carbon attached to the pyridine ring.[13][18] |

| ~150.0 | C6' (Pyridine) | Aromatic CH adjacent to nitrogen. |

| ~147.5 | C2' (Pyridine) | Quaternary carbon attached to the oxadiazole ring. |

| ~137.0 | C4' (Pyridine) | Aromatic CH. |

| ~125.0 | C5' (Pyridine) | Aromatic CH. |

| ~122.0 | C3' (Pyridine) | Aromatic CH. |

| ~11.5 | -CH₃ | Shielded aliphatic carbon. |

The combination of ¹H and ¹³C NMR data provides an unambiguous map of the molecule's connectivity, confirming the substitution pattern and overall structure.

Caption: Elucidated structure of 2-Pyridin-2-yl-5-methyl-1,3,4-oxadiazole.

Elemental Analysis: Final Stoichiometric Proof

Causality: As a final layer of validation, elemental analysis provides an experimental measure of the mass percentages of carbon, hydrogen, and nitrogen. This data must align with the theoretical values calculated from the molecular formula (C₈H₇N₃O), providing a robust confirmation of the sample's purity and elemental composition.

Expected Data:

| Element | Theoretical % |

| Carbon (C) | 59.62% |

| Hydrogen (H) | 4.38% |

| Nitrogen (N) | 26.07% |

A reported experimental result within ±0.4% of these theoretical values is considered definitive proof of the molecular formula.

Conclusion

The structural elucidation of 2-Pyridin-2-yl-5-methyl-1,3,4-oxadiazole is a systematic process built on a foundation of chemical logic and multi-faceted analytical verification. The synthesis, initiated from 2-pyridinecarbohydrazide, provides the target molecule, whose identity is then rigorously confirmed. Mass spectrometry establishes the correct molecular formula, while IR spectroscopy verifies the presence of the critical oxadiazole and pyridine functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide an exhaustive, high-resolution map of the atomic framework, leaving no ambiguity as to the structure. Supported by elemental analysis, this convergent data provides an authoritative and trustworthy characterization of the title compound, enabling its confident use in drug discovery, materials science, and further chemical research.

References

-

Research and Reviews. Synthesis of Substituted 1,3,4 Oxadiazoles as Anti-inflammatory Agent. Open Access Journals. (2014). Available from: [Link]

-

JournalsPub. Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (2024). Available from: [Link]

-

Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. (2021). Available from: [Link]

-

GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. (2025). Available from: [Link]

-

Academia.edu. Oxadiazole: Synthesis, characterization and biological activities. Available from: [Link]

-

Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. PMC. (2025). Available from: [Link]

-

ResearchGate. Table 3 . IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. Available from: [Link]

-

Novel pyrimidine-1,3,4-oxadiazole hybrids and their precursors as potential antimycobacterial agents. (2023). Available from: [Link]

-

Supporting Information. Available from: [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. (2023). Available from: [Link]

-

Synthesis and characterization of oxadiazole compounds derived from naproxen. (2022). Available from: [Link]

-

Pharmedico Publishers. SYNTHESIS CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 1,3,4 OXADIAZOLE DERIVATIVES. (2025). Available from: [Link]

-

PubChem. 2(2-Pyridyl)-5-ME-1,3,4-oxadiazole. Available from: [Link]

-

Semantic Scholar. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). Available from: [Link]

-

Synthesis, spectral analysis and antibacterial evaluation of N'- substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2. Available from: [Link]

-

2,5-Bis(5-methylpyrazin-2-yl)-1,3,4-oxadiazole. PMC. Available from: [Link]

-

Lupine Publishers. Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives with Two Oxadiazole Rings. (2020). Available from: [Link]

-

ResearchGate. Synthesis, crystal structure and spectroscopic properties of copper(II) complexes derived from 2-methylamino-5-pyridin-2-yl-1,3,4-oxadiazole. (2025). Available from: [Link]

-

ResearchGate. Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. (2017). Available from: [Link]

-

SpectraBase. 2-(3-Pyridyl)-5-(3-methylphenylamino)-1,3,4-oxadiazole - Optional[13C NMR]. Available from: [Link]

-

Semantic Scholar. Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amines as antimicrobial and anticancer agents. Available from: [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Available from: [Link]

-

The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). (2024). Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rroij.com [rroij.com]

- 3. journalspub.com [journalspub.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. (PDF) Oxadiazole: Synthesis, characterization and biological activities [academia.edu]

- 11. 2(2-Pyridyl)-5-ME-1,3,4-oxadiazole | C8H7N3O | CID 595072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

- 13. nanobioletters.com [nanobioletters.com]

- 14. updatepublishing.com [updatepublishing.com]

- 15. tandfonline.com [tandfonline.com]

- 16. pharmedicopublishers.com [pharmedicopublishers.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. lupinepublishers.com [lupinepublishers.com]

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2-Pyridin-2-yl-5-methyl-1,3,4-oxadiazole

Executive Summary

2-Pyridin-2-yl-5-methyl-1,3,4-oxadiazole (CAS: 66079-85-4) is a highly versatile heterocyclic scaffold extensively utilized in modern medicinal chemistry and drug development[1]. Characterized by a central 1,3,4-oxadiazole ring flanked by a methyl group and a pyridine moiety, this compound serves as a critical structural building block. The 1,3,4-oxadiazole core is a well-established bioisostere for esters and amides, providing enhanced metabolic stability while retaining the necessary hydrogen-bonding capabilities required for target engagement[2]. The addition of the pyridine ring further expands its utility by introducing metal-chelating properties and additional hydrogen bond acceptors, making it an ideal candidate for kinase inhibition and metalloenzyme targeting[3].

Physicochemical and Structural Profiling

Understanding the physicochemical parameters of a scaffold is the first step in predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The table below summarizes the core properties of 2-Pyridin-2-yl-5-methyl-1,3,4-oxadiazole and their implications in drug design.

| Property | Value | Causality / Implication in Drug Design |

| IUPAC Name | 2-methyl-5-pyridin-2-yl-1,3,4-oxadiazole | Standardized nomenclature for structural identification[1]. |

| Molecular Weight | 161.16 g/mol | Low molecular weight ensures high ligand efficiency, leaving ample molecular "real estate" for further functionalization without violating Lipinski's Rule of 5[1]. |

| XLogP3 | 0.5 | Indicates a highly favorable hydrophilic-lipophilic balance, minimizing non-specific hydrophobic trapping in lipid bilayers and promoting aqueous solubility[1]. |

| TPSA | 51.8 Ų | Optimal for membrane permeability. Being well below the 90 Ų threshold, it suggests a strong potential for blood-brain barrier (BBB) penetration[1]. |

| H-Bond Acceptors | 4 | The nitrogen and oxygen atoms serve as potent acceptors, facilitating strong, directional interactions with target receptor pockets[1]. |

| H-Bond Donors | 0 | The absence of HBDs reduces desolvation penalties upon binding to hydrophobic active sites[1]. |

Structural & Electronic Attributes

The 1,3,4-oxadiazole ring is an electron-deficient aromatic system due to the presence of two pyridine-type nitrogens and one furan-type oxygen[4]. This electron-withdrawing nature makes the C2 and C5 positions susceptible to nucleophilic attack, though the aromatic stabilization renders the ring robust under physiological conditions. When coupled with a pyridine ring, the molecule exhibits a planar geometry. The pyridine nitrogen acts as an additional hydrogen bond acceptor and a potent metal-chelating site[3].

Bioisosterism and Pharmacological Rationale

In drug development, labile amide or ester bonds are frequently and rapidly hydrolyzed by endogenous amidases and esterases. Replacing these functional groups with a 1,3,4-oxadiazole ring is a strategic, causality-driven choice. The oxadiazole mimics the planar geometry and electrostatic profile of the carbonyl group but is entirely resistant to hydrolytic cleavage[2]. This substitution dramatically increases the in vivo half-life of the pharmacophore while maintaining target affinity.

Logical map of bioisosteric replacement of amides with 1,3,4-oxadiazole for enhanced stability.

Synthetic Workflow and Experimental Protocols

To synthesize 2-Pyridin-2-yl-5-methyl-1,3,4-oxadiazole, the most robust and scalable method involves the cyclodehydration of an N,N'-diacylhydrazine intermediate[4].

Step-by-Step Experimental Protocol

Step 1: Acylation (Intermediate Formation)

-

Reagents: Picolinohydrazide (1.0 eq), Acetic anhydride (1.2 eq), Dichloromethane (DCM).

-

Procedure: Dissolve picolinohydrazide in DCM. Add acetic anhydride dropwise at 0°C to control the exothermic reaction. Stir at room temperature for 2 hours.

-

Causality: Acetic anhydride is an excellent acetylating agent that selectively attacks the terminal primary amine of the hydrazide, forming N'-acetylpicolinohydrazide. Maintaining a low temperature (0°C) during addition prevents over-acylation and minimizes side-product formation.

Step 2: Cyclodehydration (Ring Closure)

-

Reagents: N'-acetylpicolinohydrazide (1.0 eq), Phosphorus oxychloride (POCl₃) (5.0 eq).

-

Procedure: Suspend the intermediate in neat POCl₃. Reflux the mixture at 100°C for 4 hours. Following completion (monitored via TLC), carefully quench the reaction by pouring it over crushed ice to neutralize excess POCl₃, followed by basification with saturated NaHCO₃ to precipitate the final product.

-

Causality: POCl₃ acts as both the solvent and the dehydrating agent. Mechanistically, the oxygen atom of the enolized acetyl group attacks the phosphorus, converting the hydroxyl group into a highly reactive phosphorodichloridate leaving group. Subsequent intramolecular attack by the hydrazide nitrogen drives the elimination of water, yielding the aromatic 1,3,4-oxadiazole ring[4].

Step-by-step synthetic workflow for 2-Pyridin-2-yl-5-methyl-1,3,4-oxadiazole via cyclodehydration.

Analytical Validation (Self-Validating System)

A chemical protocol is only as strong as its analytical validation. To ensure the integrity and purity of the synthesized 2-Pyridin-2-yl-5-methyl-1,3,4-oxadiazole, the following quality control checks must be executed to form a self-validating loop:

-

LC-MS Analysis: Confirm the mass of the synthesized compound. The theoretical [M+H]⁺ is 162.1 m/z. A single sharp peak in the UV chromatogram (at 254 nm) ensures >95% purity and confirms the absence of the uncyclized intermediate[5].

-

¹H NMR Spectroscopy (CDCl₃): The methyl protons will appear as a sharp, integrated singlet at approximately 2.6 ppm. The pyridine protons will exhibit characteristic splitting in the aromatic region (7.4 - 8.8 ppm). The proton adjacent to the pyridine nitrogen will appear furthest downfield due to the strong deshielding effect of the electronegative nitrogen atom[5].

-

Crystallography (Optional but recommended): Single-crystal X-ray diffraction can be utilized to confirm the absolute planarity of the oxadiazole and pyridine rings, verifying the structural geometry required for optimal receptor pocket insertion[3].

References

-

2(2-Pyridyl)-5-ME-1,3,4-oxadiazole - PubChem Source: National Institutes of Health (NIH) URL:[Link]

-

New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity Source: PubMed Central (PMC) URL:[Link]

-

Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade Source: MDPI URL:[Link]

-

Synthesis, characterization, biological evaluation, and molecular docking of novel 2-Methyl-5-[2-(Substituted)phenyl]-1,3,4-oxadiazole derivatives Source: PISRT URL: [Link]

Sources

A Comprehensive Technical Guide to the Pharmacological Activities of Pyridine-Containing Oxadiazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores into single molecular entities represents a powerful approach for the discovery of novel therapeutic agents. The hybridization of pyridine and 1,3,4-oxadiazole rings has emerged as a particularly fruitful strategy, yielding compounds with a broad spectrum of pharmacological activities. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of this promising class of heterocyclic compounds.

The Pyridine Scaffold in Medicinal Chemistry

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of drug design.[1] Its presence in numerous clinically approved drugs, such as sorafenib and crizotinib, highlights its significance.[1] The pyridine ring's nitrogen atom can act as a hydrogen bond acceptor, enhancing interactions with biological targets, while the aromatic system allows for π–π stacking and other non-covalent interactions.[2] This versatility makes it a privileged scaffold for developing agents that target a wide array of diseases, including cancer.[1]

The 1,3,4-Oxadiazole Ring: A Privileged Heterocycle

The 1,3,4-oxadiazole is a five-membered heterocycle with one oxygen and two nitrogen atoms.[3][4] This ring system is noted for its metabolic stability, excellent bioavailability, and its capacity to serve as a bioisostere for ester and amide groups.[2] The pyridine-type nitrogen atoms within the oxadiazole ring are effective at forming hydrogen bonds and participating in various protein interactions, contributing to its wide range of biological activities.[5][6][7][8] Consequently, 1,3,4-oxadiazole derivatives have been extensively investigated for antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties, among others.[6][7][9]

Synergy in Hybrid Molecules: The Promise of Pyridine-Oxadiazoles

The combination of the pyridine and 1,3,4-oxadiazole moieties into a single hybrid molecule creates a unique chemical architecture. This fusion can lead to compounds with enhanced potency, novel mechanisms of action, or improved pharmacokinetic profiles compared to their individual components. The oxadiazole ring often acts as a rigid linker or a pharmacophore, while the pyridine ring can be modified to fine-tune target specificity and physicochemical properties. This guide delves into the significant pharmacological activities demonstrated by these hybrid structures.

Synthetic Strategies for Pyridine-Containing Oxadiazoles

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles containing a pyridine moiety typically follows a well-established synthetic route. The most common approach involves the cyclization of an intermediate derived from a pyridine-based acid hydrazide.

General Synthesis Pathway

The process generally begins with a pyridine carboxylic acid, such as isonicotinic acid. This starting material is first converted to its corresponding acid hydrazide. The resulting hydrazide is then reacted with various aromatic acids in the presence of a dehydrating or cyclizing agent, such as phosphoryl chloride (POCl₃), to yield the final 2,5-disubstituted-1,3,4-oxadiazole derivatives.[10]

Caption: Inhibition of the EGFR signaling pathway.

In Vitro Evaluation of Anticancer Activity

The initial screening of potential anticancer compounds involves assessing their cytotoxicity against various cancer cell lines. The MTT assay is a standard colorimetric assay for this purpose.

3.2.1 Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Seeding: Cancer cells (e.g., A549, HeLa, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment. [2]2. Compound Treatment: The synthesized pyridine-oxadiazole derivatives are dissolved in DMSO and then diluted with cell culture medium to various concentrations. The cells are treated with these concentrations and incubated for 48-72 hours. A control group receives medium with DMSO only.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Summary of In Vitro Anticancer Data

Several studies have reported potent cytotoxic activity for pyridine-containing oxadiazoles against various cancer cell lines.

| Compound Class | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |

| Pyridine-Oxadiazole Analogues | Liver (HepG2), Breast (MCF-7), Colorectal (SW1116) | Potent inhibition, stronger than 5-fluorouracil | [11] |

| Pyrazolo[3,4-b]pyridine-Oxadiazoles | Cervical (HeLa), Colon (COLO 205), Liver (HepG2) | Prominent activity at micromolar concentrations | [12] |

| Oxazolo[4,5-b]pyridine-Oxadiazoles | Lung (A-549), Bladder (BFTC-905), Uterine (MES-SA) | Potent cytotoxicity, with some compounds selective | [13] |

| Pyridine-Oxadiazole Derivative (5k) | Lung Adenocarcinoma (A549) | POI = 59.57% at 10 µM (approaching 5-FU) | [2] |

Antimicrobial Activities

The rise of multidrug-resistant pathogens necessitates the urgent development of new antimicrobial agents. Pyridine-oxadiazole hybrids have emerged as promising candidates, exhibiting activity against a range of bacteria and fungi, including ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). [10][14]

Mechanisms of Antimicrobial Action

The antimicrobial effect of these compounds can be attributed to several mechanisms, with the inhibition of bacterial topoisomerases being a key target.

Bacterial DNA Gyrase and Topoisomerase IV Inhibition: DNA gyrase (Topoisomerase II) and Topoisomerase IV are essential bacterial enzymes that control the topological state of DNA during replication, transcription, and repair. [15]Certain pyridine-oxadiazole derivatives act as inhibitors of these enzymes, preventing the resealing of DNA strands and leading to the accumulation of double-strand breaks, which is lethal to the bacteria. This mechanism is shared by the well-known fluoroquinolone class of antibiotics. [15]

Caption: Inhibition of bacterial DNA gyrase by pyridine-oxadiazoles.

In Vitro Evaluation of Antimicrobial Potency

The minimum inhibitory concentration (MIC) is the primary metric used to quantify the in vitro potency of an antimicrobial agent. The broth microdilution method is a standardized technique for its determination.

4.2.1 Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: The test compound is serially diluted (two-fold) in broth across the wells of a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Summary of Antimicrobial Activity

Studies have shown that certain pyridine-oxadiazole derivatives exhibit potent antimicrobial activity, sometimes comparable to standard antibiotics.

| Compound Class | Microbial Strain | Reported Activity (MIC) | Reference |

| Pyridine-Oxadiazole (4d, 4f) | B. subtilis, E. coli, S. aureus, P. aeruginosa | Promising activity, comparable to Cefixime | [10][14] |

| Pyridine-Oxadiazole (4d, 4f) | C. albicans, Aspergillus spp. | Promising activity, comparable to Econazole | [10][14] |

| 2-amino-1,3,4-oxadiazole-pyridine | C. tetani, B. subtilis, S. typhi, E. coli | Strong to moderate effect vs. Ampicillin | [15] |

| Pyridine-based Oxazolidinone | S. aureus, S. pneumoniae, E. faecalis | Strong activity, similar to Linezolid | [16] |

Anti-inflammatory Activities

Inflammation is a key pathological feature of many chronic diseases. Pyridine-containing oxadiazoles have been investigated as potential anti-inflammatory agents, demonstrating efficacy in both in vitro and in vivo models. [17][18]

Mechanisms of Action

The anti-inflammatory effects of these compounds are linked to their ability to modulate key inflammatory mediators.

-

Inhibition of Cyclooxygenase (COX): The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is due to the inhibition of COX enzymes, which are responsible for prostaglandin synthesis. It is hypothesized that some pyridine-oxadiazole derivatives may exert their effects through a similar mechanism. [17][19]* Reduction of Nitric Oxide (NO) and Reactive Oxygen Species (ROS): In inflammatory conditions, macrophages produce excessive amounts of NO and ROS. Certain oxadiazole derivatives have been shown to inhibit the production of these inflammatory mediators in LPS-stimulated macrophages, suggesting an intracellular antioxidant effect or inhibition of inducible nitric oxide synthase (iNOS). [17]

In Vivo Evaluation of Anti-inflammatory Effects

The carrageenan-induced paw edema model in rodents is a classic and reliable method for screening acute anti-inflammatory activity.

5.2.1 Protocol: Carrageenan-Induced Paw Edema in Rodents

[17][18]1. Animal Grouping: Rats or mice are divided into groups: a control group, a standard drug group (e.g., Ibuprofen, Diclofenac sodium), and test groups receiving different doses of the pyridine-oxadiazole compounds. [20]2. Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally. The control group receives the vehicle. 3. Induction of Edema: After a set period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each animal to induce localized inflammation. 4. Paw Volume Measurement: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection. 5. Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.

Summary of Anti-inflammatory Data

| Compound Class | Model | Reported Activity | Reference |

| 2,5-disubstituted-1,3,4-oxadiazole (OSD) | Carrageenan-induced paw edema (rat) | 60% edema reduction at 100 mg/kg | [17] |

| 2,5-disubstituted-1,3,4-oxadiazole (OPD) | LPS-stimulated macrophages | Potent inhibition of NO (IC₅₀ = 17.30 µM) | [17] |

| Pyrazole-Oxadiazole Hybrids | Carrageenan-induced paw edema (rat) | Good anti-inflammatory activity | [19] |

| Thiazolo[4,5-b]pyridine-Oxadiazoles | Carrageenan-induced paw edema (rat) | Activity exceeding that of Ibuprofen | [18] |

Anticonvulsant Properties

Epilepsy is a neurological disorder characterized by recurrent seizures. Several pyridine-containing 1,3,4-oxadiazole derivatives have been synthesized and evaluated as potential anticonvulsant agents, showing significant protection in preclinical models. [21][22]

Key Molecular Targets

The anticonvulsant activity of these compounds is believed to be mediated through interactions with key neurotransmitter receptors and ion channels in the central nervous system.

-

GABAᴀ Receptors: Enhancement of GABAergic inhibition is a common mechanism for anticonvulsant drugs. Molecular docking studies suggest that pyridine-oxadiazole derivatives can interact with GABAᴀ receptors. [21]* Voltage-Gated Sodium Channels (VGSCs): Inhibition of VGSCs can reduce neuronal excitability and is a target for drugs like phenytoin. This is another potential mechanism for these compounds. [21]* NMDA Receptors: Modulation of NMDA receptors, which are involved in excitatory neurotransmission, is also a plausible mechanism of action. [21]

Caption: Potential molecular targets for anticonvulsant activity.

In Vivo Screening Models

Standard animal models are used to assess anticonvulsant efficacy, primarily the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

6.2.1 Protocol: Maximal Electroshock (MES) Seizure Test

[21][23]1. Animal Preparation: Mice or rats are grouped and administered the test compounds, a standard drug (e.g., Phenytoin, Diazepam), or a vehicle. [23]2. Induction of Seizure: At the time of peak drug effect, a maximal electrical stimulus is delivered via corneal or ear-clip electrodes. 3. Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. 4. Endpoint: The ability of the compound to abolish the tonic hindlimb extension is recorded as a measure of protection. This model is predictive of efficacy against generalized tonic-clonic seizures.

Summary of Anticonvulsant Activity

| Compound Class | Model | Reported Activity | Reference |

| 1,3,4-oxadiazole-pyridine conjugates | MES and scPTZ | Significant activity, comparable to Phenytoin | [21] |

| 2,5-Disubstituted 1,3,4-Oxadiazoles | MES and scPTZ | Good anticonvulsant activity | [22] |

| 1,3,4-Oxadiazole Analogs | MES and scPTZ | Protective action observed | [23][24] |

Future Perspectives and Conclusion

Emerging Therapeutic Areas

While the focus has been on anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities, the versatile pyridine-oxadiazole scaffold holds promise in other areas. Preliminary studies have pointed towards potential applications as anti-tubercular, antiviral, and cardiovascular agents (e.g., antihypertensive). [3][4]Further exploration into these and other areas, such as neurodegenerative diseases and metabolic disorders, is warranted.

Challenges in Drug Development

Despite the promising preclinical data, the translation of these compounds into clinical candidates faces several hurdles. Key challenges include optimizing pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion), minimizing off-target effects and potential toxicity, and establishing clear structure-activity relationships (SAR) to guide further design. [21][24]Rigorous preclinical toxicology studies are essential before any compound can advance to clinical trials.

Concluding Remarks

Pyridine-containing 1,3,4-oxadiazoles represent a highly versatile and pharmacologically significant class of compounds. The synergistic combination of these two heterocyclic rings has yielded derivatives with potent activities across multiple therapeutic domains. Their ability to interact with a diverse range of biological targets, from enzymes and kinases to ion channels and receptors, underscores their importance. This guide has synthesized the current knowledge, highlighting the mechanistic basis, evaluation protocols, and key findings. Continued research, focusing on lead optimization and in-depth mechanistic studies, will be crucial to unlocking the full therapeutic potential of these remarkable hybrid molecules.

References

-

Kumar, D., Aggarwal, N., Deep, A., Kumar, H., Chopra, H., Marwaha, R. K., & Cavalu, S. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules, 27(19), 6296. Available from: [Link]

-

Gomha, S. M., & Muhammad, Z. S. (2019). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 24(1), 79. Available from: [Link]

-

Kokkiligadda, S. B., et al. (2020). Synthesis and Anticancer Activity of 1,3,4-Oxadiazole-oxazolo[4,5-b]pyridine Derivatives. ResearchGate. Available from: [Link]

-

PlumX. (n.d.). Synthesis and anticancer activity of novel oxadiazole functionalized pyrazolo[3,4-b]pyridine derivatives. PlumX Metrics. Available from: [Link]

-

Geronikaki, A., et al. (2008). Synthesis and Anticancer Evaluation of 1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles, 1,2,4-Triazoles and Mannich Bases. Journal of the Pharmaceutical Society of Japan, 128(4), 639-647. Available from: [Link]

-

Katiyar, P., & Singh, M. P. (2021). Synthesis of Pyridine Clubbed 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives Shows Potent Antimicrobial Activity. Letters in Organic Chemistry, 18(10), 822-829. Available from: [Link]

-

Impactfactor. (2024). Exploring the Therapeutic Potential: Oxadiazole Derivatives as Promising Anticancer Agents. Impactfactor.pl. Available from: [Link]

-

Zheng, C., et al. (2013). Synthesis of pyridine-based 1,3,4-oxadiazole derivative as fluorescence turn-on sensor for high selectivity of Ag+. Journal of Fluorescence, 23(4), 785-791. Available from: [Link]

-

A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). ResearchGate. Available from: [Link]

-

Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. (n.d.). ResearchGate. Available from: [Link]

-

Rani, N., Shukla, P. K., & Kumar, R. (2024). Synthesis, in vivo, ADME, and molecular docking studies of 1,3,4-oxadiazole-pyridine conjugates as new anti-convulsant agents. Indian Journal of Heterocyclic Chemistry, 34(4), 477-488. Available from: [Link]

-

Kolendo, A., & Albrecht, J. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. Available from: [Link]

-

Singh, A. K., & Kumar, A. (2014). Synthesis of New Pyridine Based 1,3,4-Oxadiazole Derivatives and their Corrosion Inhibition Performance on Mild Steel in 0.5 M Hydrochloric Acid. Industrial & Engineering Chemistry Research, 53(5), 1864-1875. Available from: [Link]

-

Singh, A. K., & Ilango, K. (2022). A Review on Oxadiazoles as a Pharmacologically Active Nucleus. Journal of Pharmaceutical Research International, 34(1A), 1-15. Available from: [Link]

-

Katiyar, P., & Singh, M. P. (2021). Synthesis of Pyridine Clubbed 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives Shows Potent Antimicrobial Activity. ResearchGate. Available from: [Link]

-

Discovering 1,3,4-oxadiazole Nucleus for EGFR Inhibitory Anti-cancer Activity. (2024). ResearchGate. Available from: [Link]

-

Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (2024). Taylor & Francis Online. Available from: [Link]

-

Singh, A. K., & Ilango, K. (2022). A REVIEW ON OXADIAZOLES AS A PHARMACOLOGICALLY ACTIVE NUCLEUS. Journal of Pharmaceutical Research International. Available from: [Link]

-

Gomha, S. M., & Abdel-aziz, H. M. (2022). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 27(13), 4252. Available from: [Link]

-

Sharma, R., Kumar, N., & Yaday, R. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry, 4(2). Available from: [Link]

-

Kumar, D. S., et al. (2014). Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs. Indian Journal of Pharmacology, 46(1), 90-95. Available from: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole and Oxadiazole Derivatives: a Review. (2023). ResearchGate. Available from: [Link]

-

Demchuk, I., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Sci. Pharm., 89(4), 50. Available from: [Link]

-

Balachandran, A., et al. (2024). Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Indian Journal of Pharmaceutical Sciences, 86(4), 779-787. Available from: [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). Semantic Scholar. Available from: [Link]

-

Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 936384. Available from: [Link]

-

Kurup, S. S., & Jat, R. K. (2023). A Review Exploring Therapeutic Effect of 1,3,4-Oxadiazole Compounds. Journal of Drug Delivery and Therapeutics, 13(10), 147-148. Available from: [Link]

-

Al-Salihi, S. A. A., & Gaffer, H. E. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. Available from: [Link]

-

Sharma, S., et al. (2011). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica, 3(4), 154-168. Available from: [Link]

-

Nayak, Y. N., et al. (2024). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. Crystal Growth & Design. Available from: [Link]

-

Synthesis anti-inflammatory and anticancer activity evaluation of some pyrazole and oxadiazole derivatives. (n.d.). ResearchGate. Available from: [Link]

-

Balachandran, A., et al. (2024). Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Thieme Connect. Available from: [Link]

-

Kumar, R., et al. (2019). Synthesis, Characterization and Anticonvulsant Potential of 2,5-Disubstituted 1,3,4-Oxadiazole Analogues. Asian Journal of Chemistry, 31(7), 1521-1527. Available from: [Link]

-

Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. (2022). National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. journaljpri.com [journaljpri.com]

- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 8. jddtonline.info [jddtonline.info]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. PlumX [plu.mx]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. biointerfaceresearch.com [biointerfaceresearch.com]

- 19. researchgate.net [researchgate.net]

- 20. rroij.com [rroij.com]

- 21. connectjournals.com [connectjournals.com]

- 22. asianpubs.org [asianpubs.org]

- 23. thieme-connect.de [thieme-connect.de]

- 24. Thieme E-Journals - Journal of Health and Allied Sciences NU / Abstract [thieme-connect.com]

The 2,5-Disubstituted 1,3,4-Oxadiazole Scaffold: A Technical Guide to Synthesis, Validation, and Drug Discovery

Executive Summary: The Pharmacophore Paradigm

In the landscape of medicinal chemistry, the 1,3,4-oxadiazole ring has emerged as a privileged heterocyclic scaffold. Specifically, 2,5-disubstituted 1,3,4-oxadiazoles are extensively utilized by drug development professionals as bioisosteres for carboxylic acids, esters, and carboxamides[1]. By mimicking the planar geometry of amides while lacking the hydrolyzable C-N bond, this five-membered heterocycle inherently resists enzymatic degradation, thereby improving the metabolic stability and pharmacokinetic profile of the parent drug[2].

This technical whitepaper provides an in-depth analysis of the mechanistic rationale behind 1,3,4-oxadiazole synthesis, details self-validating experimental protocols, and maps the pharmacological landscape of these versatile molecules.

Mechanistic Rationale & Chemical Properties

The strategic incorporation of the 1,3,4-oxadiazole nucleus into drug candidates is driven by precise physicochemical causality:

-

Metabolic Stability: Unlike traditional ester or amide linkages which are highly susceptible to plasma esterases and amidases, the oxadiazole ring is metabolically robust. This extends the half-life of the active pharmaceutical ingredient (API)[2].

-

Lipophilicity & Permeability: The balanced lipophilicity of the 2,5-disubstituted core enhances cellular membrane permeability, a critical factor for intracellular targets[1].

-

Hydrogen Bonding: The two nitrogen atoms act as potent hydrogen-bond acceptors, facilitating strong, directional interactions with target receptor pockets (e.g., COX/LOX enzymes) without acting as hydrogen-bond donors, which often limit blood-brain barrier penetration[3].

Synthetic Methodologies: Causality in Reagent Selection

Historically, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles relied on the cyclodehydration of diacylhydrazines using harsh reagents like phosphorus oxychloride (POCl 3 ), sulfuric acid (H 2 SO 4 ), or thionyl chloride[4]. While effective, these methods require extreme reflux conditions that degrade sensitive functional groups and generate highly hazardous, corrosive byproducts[4].

Modern synthetic logic has shifted toward milder, transition-metal-free oxidative cyclization. For instance, the use of molecular iodine (I 2 ) coupled with potassium carbonate (K 2 CO 3 ) allows for the direct oxidative cyclization of acylhydrazones at ambient or mildly elevated temperatures[5]. This method preserves delicate moieties and routinely achieves high yields (80–94%)[6]. Alternatively, novel cobalt-catalyzed carbene transfer reactions have been developed to synthesize these scaffolds in a single step from diazo compounds and carboxylic acids[2].

Workflow for the synthesis and validation of 1,3,4-oxadiazole scaffolds.

Self-Validating Experimental Protocol: Iodine-Mediated Oxidative Cyclization

To ensure high-fidelity results, the following step-by-step protocol embeds self-validating checkpoints to confirm reaction progress and product integrity without immediate reliance on complex instrumentation[5][6].

Reagents: Aryl aldehyde (1.0 eq), acylhydrazide (1.0 eq), K 2 CO 3 (2.0 eq), I 2 (1.2 eq), absolute ethanol.

-

Condensation (Intermediate Formation):

-

Action: Dissolve the aldehyde and acylhydrazide in absolute ethanol. Stir at room temperature for 2 hours.

-

Causality: Ethanol provides a protic environment that stabilizes the transition state of the imine condensation, driving the formation of the acylhydrazone intermediate.

-

-

Oxidative Cyclization:

-

Action: Add K 2 CO 3 and molecular I 2 directly to the reaction mixture. Elevate temperature to 50°C.

-

Causality: K 2 CO 3 deprotonates the hydrazone, exponentially increasing its nucleophilicity. I 2 acts as a mild electrophilic oxidant, facilitating the C-O bond formation and subsequent ring closure[5].

-

-

Quenching & Extraction (Visual Validation):

-

Action: Once TLC indicates consumption of the intermediate, quench the reaction with saturated aqueous sodium thiosulfate (Na 2 S 2 O 3 ). Extract the aqueous layer with ethyl acetate.

-

Self-Validation: The dark brown color of unreacted iodine will immediately dissipate upon the addition of thiosulfate, providing a definitive visual cue that the oxidant has been successfully neutralized.

-

-

Spectroscopic Validation:

-

Action: Purify via column chromatography and analyze via FT-IR and 1 H-NMR.

-

Self-Validation: Successful cyclization is definitively proven by the disappearance of the strong C=O stretch (~1650 cm −1 ) and N-H stretch (~3200 cm −1 ) inherent to the hydrazone, and the emergence of the characteristic C=N stretch of the oxadiazole ring at ~1550–1600 cm −1 [6].

-

Pharmacological Landscape & Biological Activity

The 2,5-disubstituted 1,3,4-oxadiazole architecture is a cornerstone in modern drug discovery, exhibiting a remarkably broad spectrum of biological activities[1].

Dual COX/LOX Inhibition (Anti-Inflammatory)

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) often cause severe gastrointestinal toxicity due to selective COX inhibition, which shunts arachidonic acid metabolism toward the lipoxygenase (LOX) pathway, generating pro-inflammatory and ulcerogenic leukotrienes. 1,3,4-oxadiazole derivatives have been engineered as dual COX/LOX inhibitors, effectively blocking both pathways and drastically reducing gastric side effects[3].

Dual COX/LOX inhibition pathway by 1,3,4-oxadiazole derivatives.

Antiviral Repurposing (SARS-CoV-2)

Recent computational and in vitro studies have repurposed antioxidant 2,5-disubstituted 1,3,4-oxadiazoles (such as CoViTris2020) as potent multi-target inhibitors against SARS-CoV-2. These compounds exhibit exceptionally low binding energies with viral RdRp-RNA, outperforming several standard-of-care antivirals[7].

Quantitative Data Summary

The table below synthesizes key quantitative metrics from recent literature, demonstrating the efficacy of the 1,3,4-oxadiazole scaffold across various therapeutic domains:

| Compound / Derivative | Therapeutic Target | Key Quantitative Metric | Reference |

| Compound 4e | COX/LOX (Anti-inflammatory) | 89% inhibition of carrageenan-induced edema | [3] |

| CoViTris2020 | SARS-CoV-2 (RdRp-RNA) | Binding Energy: -12.00 kcal/mol | [7] |

| Zibotentan | Endothelin receptor (Anticancer) | Clinically active API | [1][2] |

| Raltegravir | HIV Integrase (Antiviral) | Clinically active API | [1] |

| 5-aryl-2-amino oxadiazoles | Antimicrobial / Antibacterial | Synthetic Yields: 82–94% | [6] |

Conclusion

The 2,5-disubstituted 1,3,4-oxadiazole moiety represents a masterclass in rational drug design. By understanding the causality behind its metabolic stability and exploiting mild, high-yield synthetic methodologies like iodine-mediated cyclization, researchers can rapidly generate libraries of highly active compounds. From dual COX/LOX anti-inflammatory agents to cutting-edge antiviral therapeutics, the robust nature of this heterocycle guarantees its continued prominence in the future of pharmaceutical development.

References

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications Open Medicinal Chemistry Journal 6

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review Journal of Chemical Reviews 5

-

Two antioxidant 2,5-disubstituted-1,3,4-oxadiazoles (CoViTris2020 and ChloViD2020): successful repurposing against COVID-19 as the first potent multitarget anti-SARS-CoV-2 drugs New Journal of Chemistry (RSC Publishing) 7

-

Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives National Institutes of Health (NIH / PMC) 4

-

Synthesis and biological evaluation of 2,5-disubstituted 1,3,4-oxadiazole derivatives with both COX and LOX inhibitory activity Taylor & Francis3

-

Synthesis of 2,5-Substituted 1,3,4-Oxadiazoles via a Tandem Reaction Involving a Cobalt-Catalyzed Carbene Transfer to N-Isocyaniminotriphenylphosphorane Organic Letters (ACS Publications) 2

-

Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 National Institutes of Health (NIH / PMC) 1

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. jchemrev.com [jchemrev.com]

- 6. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 7. Two antioxidant 2,5-disubstituted-1,3,4-oxadiazoles (CoViTris2020 and ChloViD2020): successful repurposing against COVID-19 as the first potent multitarget anti-SARS-CoV-2 drugs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The 1,3,4-Oxadiazole Ring: A Technical Guide to its Chemical Reactivity for Researchers and Drug Development Professionals

Foreword: Unlocking the Potential of a Privileged Heterocycle

In the landscape of medicinal chemistry and materials science, the 1,3,4-oxadiazole ring stands out as a "privileged scaffold." Its prevalence in a wide array of biologically active compounds is a testament to its unique physicochemical properties and versatile chemical reactivity.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the chemical reactivity of this fascinating heterocycle. We will move beyond simple reaction schemes to delve into the mechanistic underpinnings and practical considerations that govern the transformation of the 1,3,4-oxadiazole core. Our focus will be on providing not just the "what" but the "why" and "how," empowering you to harness the full potential of this remarkable chemical entity in your research and development endeavors.

The Electronic Landscape of the 1,3,4-Oxadiazole Ring: The Foundation of its Reactivity

The 1,3,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[3] Its structure is derived from furan by the replacement of two methine groups with two pyridine-type nitrogen atoms.[4][5] This substitution has profound consequences for the electronic character of the ring, which is the cornerstone of its chemical reactivity.

The presence of two electronegative nitrogen atoms renders the 1,3,4-oxadiazole ring significantly electron-deficient.[6][7] This electron deficiency deactivates the carbon atoms (C2 and C5) towards electrophilic attack, making classical electrophilic aromatic substitution reactions exceedingly difficult.[1][8] Conversely, this electron-poor nature makes the ring susceptible to nucleophilic attack, particularly when substituted with a suitable leaving group.

The lone pairs on the nitrogen atoms are involved in the aromatic system, which contributes to the ring's stability. However, the pyridine-like nature of these nitrogens means they can act as weak bases and can be protonated or alkylated.

Navigating the Reactivity Map: Key Transformations of the 1,3,4-Oxadiazole Ring

The chemical reactivity of the 1,3,4-oxadiazole ring can be broadly categorized into the following key areas, each offering unique opportunities for molecular design and synthesis.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Functionalization

While the unsubstituted 1,3,4-oxadiazole ring is generally resistant to nucleophilic attack, the presence of a good leaving group, such as a halogen, at the C2 or C5 position, opens up a pathway for nucleophilic aromatic substitution (SNAr).[1][8] This is arguably one of the most synthetically useful reactions for functionalizing the oxadiazole core.

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9][10] The electron-withdrawing nature of the 1,3,4-oxadiazole ring is crucial for stabilizing this intermediate. In the subsequent step, the leaving group is expelled, restoring the aromaticity of the ring.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on a 2-halo-1,3,4-oxadiazole.

Experimental Protocol: Synthesis of 2-Amino-5-aryl-1,3,4-oxadiazoles

This protocol describes a general method for the synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles via the cyclodesulfurization of N-acyl-thiosemicarbazides, which can be considered a variation of nucleophilic substitution where the amino group displaces an in-situ generated leaving group.[2]

Step 1: Synthesis of 1-Aroyl-3-thiosemicarbazide

-

To a solution of an appropriate acid chloride (1 equivalent) in a suitable solvent (e.g., anhydrous THF), add a solution of thiosemicarbazide (1 equivalent) dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Cyclodesulfurization to form 2-Amino-5-aryl-1,3,4-oxadiazole

-

To a suspension of the 1-aroyl-3-thiosemicarbazide (1 equivalent) in a suitable solvent (e.g., ethanol), add a solution of a desulfurizing agent such as yellow mercuric oxide (HgO) or an iodine-based reagent (e.g., I₂/KI).[11]

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

After completion, filter the hot reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF/water) to afford the pure 2-amino-5-aryl-1,3,4-oxadiazole.

Data Presentation: Representative Yields for the Synthesis of 2-Amino-5-aryl-1,3,4-oxadiazoles

| Aryl Substituent (Ar) | Yield (%) | Reference |

| Phenyl | 62-70 | [12] |

| 4-Chlorophenyl | ~65 | [11] |

| 4-Methoxyphenyl | ~70 | [11] |

| 4-Nitrophenyl | ~60 | [2] |

Electrophilic Substitution: A Challenging Transformation

As previously mentioned, the electron-deficient nature of the 1,3,4-oxadiazole ring makes electrophilic substitution at the carbon atoms a formidable challenge.[6][7] The pyridine-like nitrogen atoms strongly deactivate the ring towards attack by electrophiles.

However, electrophilic attack can occur at the nitrogen atoms, which are the most electron-rich centers in the ring.[1] This can lead to the formation of oxadiazolium salts. Furthermore, if the 1,3,4-oxadiazole ring is substituted with potent electron-donating groups, the reactivity of the ring can be modulated, potentially allowing for electrophilic substitution on an appended aromatic ring.[1]

Causality Behind the Low Reactivity: Computational studies have confirmed the low electron density at the C2 and C5 positions, which is a direct consequence of the electron-withdrawing effect of the two nitrogen atoms. The highest occupied molecular orbital (HOMO) has a low energy and significant contributions from the nitrogen and oxygen atoms, making the carbon atoms poor nucleophiles.

Cycloaddition Reactions: Building Molecular Complexity

The 1,3,4-oxadiazole ring can participate in cycloaddition reactions, most notably as a diene in inverse-electron-demand Diels-Alder reactions. This reactivity provides a powerful tool for the construction of complex polycyclic systems.

Tandem [4+2]/[3+2] Cycloaddition Cascade: A particularly elegant and synthetically powerful reaction is the tandem intramolecular Diels-Alder/1,3-dipolar cycloaddition cascade. In this reaction, the 1,3,4-oxadiazole first acts as a diene in an inverse-electron-demand Diels-Alder reaction with a tethered dienophile. The resulting bicyclic intermediate is unstable and readily loses a molecule of nitrogen (N₂) to form a carbonyl ylide intermediate. This highly reactive 1,3-dipole is then trapped intramolecularly by a tethered dipolarophile, leading to the rapid construction of multiple rings and stereocenters in a single step.

Caption: The tandem intramolecular Diels-Alder/1,3-dipolar cycloaddition cascade of a 1,3,4-oxadiazole.

Ring-Opening Reactions: A Path to Acyclic and Rearranged Products

Under certain conditions, the 1,3,4-oxadiazole ring can undergo ring-opening reactions, providing access to acyclic structures or rearranged heterocyclic systems. These reactions are typically promoted by acid or base catalysis.

Acid-Catalyzed Ring Opening: In the presence of strong acids, the 1,3,4-oxadiazole ring can be protonated, which activates it towards nucleophilic attack by water or other nucleophiles present in the medium. This can lead to the cleavage of the C-O or C-N bonds and the formation of diacylhydrazines or other acyclic products.

Base-Catalyzed Ring Opening: Strong bases can deprotonate a substituent attached to the ring, initiating a cascade of events that can lead to ring cleavage. For example, treatment of certain 2-substituted-1,3,4-oxadiazoles with a strong base can lead to the formation of triazoles or other rearranged heterocycles.

Spectroscopic Characterization: A Guide to Identification

The unambiguous identification of 1,3,4-oxadiazole derivatives is crucial for any synthetic endeavor. The following table summarizes the key spectroscopic features of this heterocyclic system.

Table of Spectroscopic Data for 2,5-Disubstituted-1,3,4-Oxadiazoles

| Spectroscopic Technique | Characteristic Features | Reference |

| ¹H NMR | Protons on substituents attached to C2 and C5 typically appear in the aromatic or aliphatic region, depending on the substituent. The chemical shifts are influenced by the electron-withdrawing nature of the oxadiazole ring. | [13][14] |

| ¹³C NMR | The carbon atoms of the oxadiazole ring (C2 and C5) typically resonate in the range of 155-165 ppm. The exact chemical shift depends on the nature of the substituents. | [13][15] |

| IR Spectroscopy | Characteristic absorption bands for the C=N stretching vibration are observed in the region of 1610-1650 cm⁻¹. The C-O-C stretching vibration appears around 1020-1070 cm⁻¹. | [5] |

| Mass Spectrometry | The fragmentation pattern is highly dependent on the substituents. Common fragmentation pathways include cleavage of the bonds between the ring and the substituents, as well as ring cleavage. For 2,5-diphenyl-1,3,4-oxadiazole, the molecular ion peak is typically prominent. | [16][17] |

Conclusion: A Versatile Tool for Modern Chemistry

The 1,3,4-oxadiazole ring, with its distinct electronic properties, offers a rich and varied landscape of chemical reactivity. While its electron-deficient nature precludes classical electrophilic substitution, it opens the door to a range of powerful transformations, including nucleophilic aromatic substitution and cycloaddition reactions. A thorough understanding of the mechanisms governing these reactions, coupled with robust experimental protocols, is paramount for successfully leveraging the 1,3,4-oxadiazole core in the design and synthesis of novel molecules with desired functions. As our understanding of its reactivity continues to grow, so too will its applications in the development of next-generation therapeutics and advanced materials.

References

A comprehensive list of references is provided below for further reading and verification of the information presented in this guide.

- A Comprehensive Review on 1,3,4-oxadiazole Derivatives. (2019). International Journal of Pharmaceutical Sciences Review and Research, 59(1), 155-160.

- Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. (2015). Research and Reviews: Journal of Chemistry, 4(2).

- Mass Spectrometric Study of Some Protonated and Lithiated 2,5-Disubstituted-1,3,4-Oxadiazoles. (2003). Journal of Mass Spectrometry, 38(3), 321-329.

- Applications of 1,3,4-Oxadiazole. (2022). ChemicalBook.

- A convenient, facile and novel procedure for synthesis 2-amino-5-aryl-1,3,4- oxadiazoles derivatives. (2016). Iranian Journal of Organic Chemistry, 8(3), 1845-1849.

- Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. (2023). The Journal of Organic Chemistry, 88(16), 11463–11474.

- Mass fragmentation pattern of N-(5-chloro-2-methoxyphenyl)-4-(5-styryl-1,3,4-oxadiazol-2-ylthio)butanamide (6k). (n.d.).

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.

- Nucleophilic Aromatic Substitution. (n.d.). NPTEL Archive.

- Electrophilic activation of nitroalkanes in efficient synthesis of 1,3,4-oxadiazoles. (2019). RSC Advances, 9(12), 6563-6567.

- A One Pot, Solvent Free and Catalyst Free Synthesis of Substituted 2-Amino-5-Aryl-1,3,4-Oxadiazoles under Microwave Irradi

- Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal.

- Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I₂-Mediated Oxidative C–O/C–S Bond Formation. (2014). The Journal of Organic Chemistry, 79(24), 12174–12181.

- Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles. (1964).

- Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermedi

- Electrophilically activated nitroalkanes in the synthesis of substituted 1,3,4-oxadiazoles from amino acid derivatives. (2022). Chemistry of Heterocyclic Compounds, 58(1), 32-36.

- Molecular Wires Comprising π-Extended Ethynyl- and Butadiynyl-2,5-Diphenyl-1,3,4-Oxadiazole Derivatives: Synthesis, Redox, Structural, and Optoelectronic Properties. (2006). Journal of the American Chemical Society, 128(9), 3040–3051.

- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2014).